Torsemide-d7 Carboxylic Acid
CAS No.:
Cat. No.: VC0201257
Molecular Formula: C₁₆H₁₁D₇N₄O₅S
Molecular Weight: 385.45
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₁₆H₁₁D₇N₄O₅S |
---|---|
Molecular Weight | 385.45 |
Introduction
Chemical Identity and Structure
Torsemide-d7 Carboxylic Acid is the deuterium-labeled analogue of Torsemide Carboxylic Acid (TCA), which itself is a metabolite of the diuretic drug Torsemide. The incorporation of seven deuterium atoms into the molecule creates a compound that retains the chemical behavior of the non-labeled version while providing distinctive mass spectrometric properties .
Chemical Properties
The chemical properties of Torsemide-d7 Carboxylic Acid are summarized in the following table:
Property | Specification |
---|---|
Chemical Name | 3-[[3-[[[[(1-Methylethyl-d7)amino]carbonyl]amino]sulfonyl]-4-pyridinyl]amino]-benzoic Acid |
Molecular Formula | C16H11D7N4O5S |
Molecular Weight | 385.45 g/mol |
IUPAC Name | 3-[[3-[[1,2,2,2-tetradeuterio-1-(trideuteriomethyl)ethyl]carbamoylsulfamoyl]-4-pyridyl]amino]benzoic acid |
Synonyms | 3-((3-(N-(Isopropylcarbamoyl-d7)sulfamoyl)pyridin-4-yl)amino)benzoic Acid |
CAS Number | Not widely reported in literature |
Physical State | Solid |
The molecular structure features deuterium atoms strategically positioned on the isopropyl group, which allows for effective distinction from the non-labeled compound during mass spectrometric analysis .
Structural Characteristics
The compound is characterized by:
-
A pyridine ring with a sulfonamide group at position 3
-
An amino-benzoic acid moiety linked to position 4 of the pyridine ring
-
A deuterated isopropylcarbamoyl group attached to the sulfonamide nitrogen
-
Seven deuterium atoms replacing hydrogen atoms in the isopropyl group
This specific arrangement creates a unique mass spectral fingerprint that is essential for its application as an internal standard in analytical methods .
Relationship to Parent Compound
Torsemide-d7 Carboxylic Acid is directly related to Torsemide, a clinically important loop diuretic medication. Understanding this relationship provides context for the significance of the labeled metabolite.
Torsemide Background
Torsemide (also spelled Torasemide) is a potent loop diuretic primarily used in the treatment of hypertension and edema associated with congestive heart failure . The drug acts on the thick ascending limb of the loop of Henle, inhibiting the sodium-potassium-chloride cotransporter, which results in decreased reabsorption of sodium, potassium, and chloride ions .
Metabolic Pathway
Torsemide undergoes substantial hepatic metabolism, primarily through oxidative reactions mediated by cytochrome P450 enzymes, particularly CYP2C9 . The main metabolic pathways include:
-
Hydroxylation of the methyl group on the phenyl ring
-
Further oxidation to form carboxylic acid derivatives
-
Hydroxylation of the phenyl ring itself
Torsemide Carboxylic Acid is formed when the 3'-methyl group of the phenyl ring is replaced by a carboxy group through oxidative metabolism . This metabolite retains some pharmacological activity but has different pharmacokinetic properties compared to the parent compound.
Analytical Applications
The primary value of Torsemide-d7 Carboxylic Acid lies in its application as an analytical tool in pharmaceutical and clinical research.
Method Development
Development of sensitive and selective analytical methods for Torsemide quantification often incorporates Torsemide-d7 Carboxylic Acid as an internal standard. One exemplary method used high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS) .
The method parameters typically include:
-
Chromatography on ODS or C18 columns
-
Mobile phases containing methanol and ammonium formate
-
Detection in negative ionization mode
-
Quantification using peak area ratios of analyte to internal standard
Such methods have demonstrated linearity over concentration ranges of 1-2500 ng/mL with correlation coefficients (r) exceeding 0.99, making them suitable for clinical and research applications .
Pharmacokinetic Research Applications
Torsemide-d7 Carboxylic Acid plays a crucial role in elucidating the pharmacokinetics of Torsemide, which is essential for optimizing therapeutic regimens.
Population Pharmacokinetic Modeling
Recent research has utilized advanced modeling techniques to characterize the pharmacokinetics of Torsemide in diverse populations. These studies often rely on deuterated internal standards like Torsemide-d7 Carboxylic Acid to ensure accurate quantification .
Key findings from population pharmacokinetic studies include:
-
Torsemide pharmacokinetics are well-described by a two-compartment model with lag-time in oral absorption
-
Genetic polymorphisms in CYP2C9 and OATP1B1 significantly affect Torsemide pharmacokinetics
-
Differences in clearance (CL/F) between CYP2C9 phenotypes range from 36.5% to 51%
-
Differences in volume of distribution (V/F) between OATP1B1 phenotypes range from 41% to 64.6%
These insights, enabled by precise analytical methods using deuterated standards, have important implications for individualized dosing strategies .
Bioavailability and Clearance Studies
Research on Torsemide pharmacokinetics has revealed several clinically significant properties:
-
High oral bioavailability (80-90%), even in patients with renal insufficiency
-
Substantial non-renal (hepatic) clearance, preventing drug accumulation in patients with kidney disease
-
Linear pharmacokinetics over the therapeutic dosage range
-
Total plasma clearance and half-life independent of renal function
These properties distinguish Torsemide from other loop diuretics like furosemide, which has lower bioavailability and significant renal clearance .
Specification | Details |
---|---|
Product Format | Neat (solid) |
Purity | Typically >95% by HPLC |
Shipping Temperature | Room temperature |
Storage Recommendations | Keep in dark place, inert atmosphere, room temperature |
Intended Use | Analytical reference standard |
Stability | Information limited, but generally stable under proper storage conditions |
These specifications ensure the compound's suitability for precise analytical applications .
Related Products
Several related deuterated compounds are also available for comprehensive analytical methodologies:
-
Torsemide-d7 (parent compound with deuterated isopropyl group)
-
Hydroxy Torsemide-d7
-
Other metabolites and derivatives with various deuteration patterns
This suite of deuterated standards allows for complete characterization of Torsemide metabolism and pharmacokinetics .
Analytical Method Validation
The development of analytical methods using Torsemide-d7 Carboxylic Acid as an internal standard requires rigorous validation to ensure reliability and reproducibility.
Validation Parameters
Critical validation parameters typically include:
-
Linearity: Calibration curves with r values >0.99 across relevant concentration ranges
-
Lower limit of quantification (LLOQ): Typically around 1 ng/mL for sensitive methods
-
Precision: Relative standard deviation (RSD) <15% at all quality control levels
-
Accuracy: Measured concentrations within 85-115% of theoretical values
-
Extraction recovery: Typically 84-87% across concentration ranges
-
Stability: Under various storage and handling conditions
These parameters ensure that methods using Torsemide-d7 Carboxylic Acid deliver consistent and reliable results .
Sample Preparation Considerations
Effective sample preparation is crucial when working with Torsemide-d7 Carboxylic Acid in biological matrices:
-
Protein precipitation with organic solvents is commonly employed
-
Liquid-liquid extraction methods may provide cleaner extracts
-
Solid-phase extraction can be used for complex matrices
-
Careful consideration of pH is important due to the compound's carboxylic acid functionality
Optimized sample preparation enhances method sensitivity and reduces matrix effects, allowing for more precise quantification .
Future Research Directions
The continued development and application of Torsemide-d7 Carboxylic Acid in pharmaceutical research presents several promising avenues for future investigation.
Metabolomics Applications
The use of deuterated standards like Torsemide-d7 Carboxylic Acid in comprehensive metabolomic studies could provide deeper insights into:
-
Complete metabolic profiles of Torsemide in diverse patient populations
-
Identification of novel metabolites with potential pharmacological activity
-
Drug-drug interaction studies involving metabolic pathways
-
Correlation between metabolite levels and clinical outcomes
Such studies would enhance our understanding of Torsemide's mechanisms and optimize its clinical application .
Personalized Medicine Approaches
The incorporation of pharmacogenomic data with precise quantification methods using deuterated standards could lead to:
-
Development of dosing algorithms based on genetic polymorphisms
-
Prediction of individual response to Torsemide therapy
-
Optimization of treatment for specific patient populations
-
Reduction in adverse effects through personalized dosing strategies
These approaches align with the broader trend toward precision medicine in cardiovascular therapeutics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume